molecular formula C24H25N5O4S B4320364 METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B4320364
M. Wt: 479.6 g/mol
InChI Key: BUVJIZVXCRYKNO-UHFFFAOYSA-N
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Description

Methyl 4-{[({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a complex organic compound that features a unique structure combining a triazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrrolidine ring: This step typically involves the use of a pyrrolidine derivative, which is reacted with the triazole intermediate.

    Attachment of the benzoate ester: The final step involves esterification to introduce the benzoate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-{[({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 4-{[({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-{[({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate can be compared with similar compounds such as:

    Phenotropil: A nootropic drug with a similar pyrrolidine structure.

    Triazole derivatives: Compounds containing the triazole ring, used in various applications including antifungal agents.

    Benzoate esters: Commonly used in the synthesis of pharmaceuticals and materials.

Properties

IUPAC Name

methyl 4-[[2-[[4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-28-20(14-29-13-18(12-22(29)31)16-6-4-3-5-7-16)26-27-24(28)34-15-21(30)25-19-10-8-17(9-11-19)23(32)33-2/h3-11,18H,12-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVJIZVXCRYKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CN3CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[2-({4-METHYL-5-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

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